molecular formula C17H22N2O3S B369227 4-ethoxy-2,3,5-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 801224-89-5

4-ethoxy-2,3,5-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B369227
CAS No.: 801224-89-5
M. Wt: 334.4g/mol
InChI Key: JXQNCOPBCLMXMO-UHFFFAOYSA-N
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Description

4-ethoxy-2,3,5-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Application in Cerebral Vasospasm Prevention

A study by Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists, including bosentan, in preventing cerebral vasospasm following subarachnoid hemorrhage. This research highlighted the potential of these antagonists, administered orally, in reducing the constriction of blood vessels in the brain, suggesting their usefulness in treating vasospasm in humans (Zuccarello et al., 1996).

Anti-tumor and Carbonic Anhydrase Inhibitor Properties

Gul et al. (2016) synthesized a series of benzenesulfonamides, showing that some derivatives, including the 3,4,5-trimethoxy and the 4-hydroxy derivatives, exhibited cytotoxic activities. These activities are crucial for further anti-tumor activity studies. Additionally, some of these sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase (Gul et al., 2016).

Potential in Treating Idiopathic Pulmonary Fibrosis and Cough

Norman (2014) discussed two applications claiming the use of phosphatidylinositol 3-kinase inhibitors, closely related to benzenesulfonamides, for treating idiopathic pulmonary fibrosis and cough. This study provided in vitro data supporting these utilities (Norman, 2014).

Application in Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide, demonstrating their potential use in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Evaluation of Antiproliferative Activity

Motavallizadeh et al. (2014) prepared novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. They evaluated these compounds against various tumor cell lines, revealing significant antiproliferative activities, and suggesting their use in developing new anticancer agents (Motavallizadeh et al., 2014).

Antibacterial Agents against Escherichia

Abbasi et al. (2019) synthesized a new series of benzenesulfonamides, testing their biofilm inhibitory action against Escherichia coli. Some compounds were identified as effective inhibitors of this bacterial strain, indicating their potential as antibacterial agents (Abbasi et al., 2019).

Properties

CAS No.

801224-89-5

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4g/mol

IUPAC Name

4-ethoxy-2,3,5-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-5-22-17-12(2)9-16(13(3)14(17)4)23(20,21)19-11-15-7-6-8-18-10-15/h6-10,19H,5,11H2,1-4H3

InChI Key

JXQNCOPBCLMXMO-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)C)C

Canonical SMILES

CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)C)C

solubility

45.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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